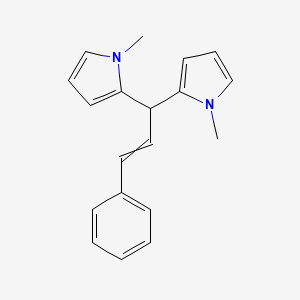
2,2'-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is an organic compound that belongs to the class of bis-pyrroles. This compound features a central phenylpropene moiety flanked by two 1-methyl-1H-pyrrole groups. The structure of this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylprop-1-ene and 1-methyl-1H-pyrrole.
Condensation Reaction: The 1-phenylprop-1-ene undergoes a condensation reaction with two equivalents of 1-methyl-1H-pyrrole in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid).
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or toluene. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole).
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions with reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1-Phenylethene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with an ethene moiety instead of propene.
2,2’-(1-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a propane moiety instead of propene.
2,2’-(1-Phenylbut-1-ene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a butene moiety instead of propene.
Uniqueness
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the propene moiety and the bis-pyrrole groups allows for unique interactions with other molecules, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
919295-58-2 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-methyl-2-[1-(1-methylpyrrol-2-yl)-3-phenylprop-2-enyl]pyrrole |
InChI |
InChI=1S/C19H20N2/c1-20-14-6-10-18(20)17(19-11-7-15-21(19)2)13-12-16-8-4-3-5-9-16/h3-15,17H,1-2H3 |
InChI Key |
OMVUQDFQKLNPPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C=CC2=CC=CC=C2)C3=CC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
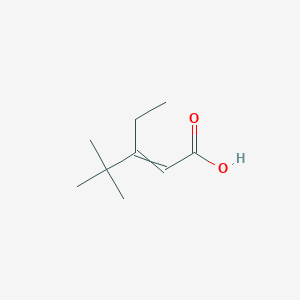
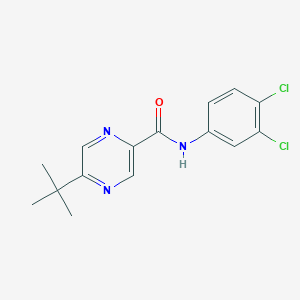
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
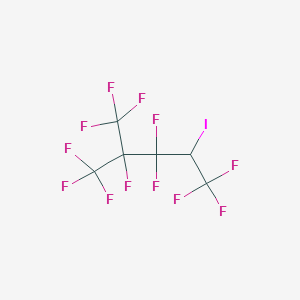
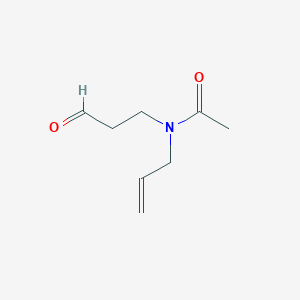
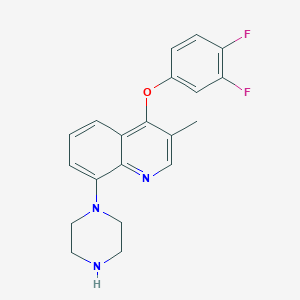
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
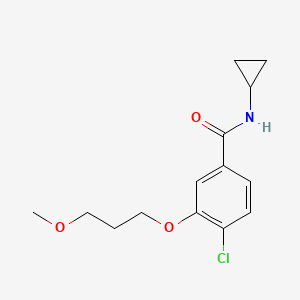
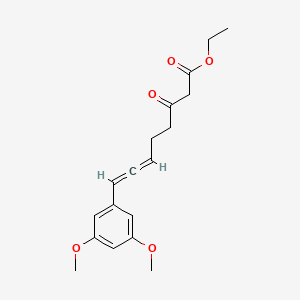
![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
